molecular formula C12H9NO B8626716 3-Phenylpyridine-2-carbaldehyde CAS No. 206181-89-7

3-Phenylpyridine-2-carbaldehyde

Cat. No.: B8626716
CAS No.: 206181-89-7
M. Wt: 183.21 g/mol
InChI Key: SQLOVHBDMDXZPP-UHFFFAOYSA-N
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Description

3-Phenylpyridine-2-carbaldehyde is a versatile chemical scaffold of significant interest in medicinal chemistry and organic synthesis. It belongs to the class of pyridine derivatives, privileged structures in drug design due to their widespread presence in biologically active molecules . This compound serves as a key synthetic intermediate for developing novel pharmacophores. Its structure, featuring both an aldehyde group and a phenyl-substituted pyridine ring, makes it a valuable precursor for creating diverse libraries of compounds, such as hydrazones, Schiff bases, and other heterocyclic systems, which are often explored for their therapeutic potential . Research into similar pyridine-2-carbaldehyde and pyridine-3-carboxaldehyde derivatives has demonstrated a range of promising biological activities, underscoring the value of this chemical class. These activities include acting as potent neuroprotective agents by chelating metal ions and suppressing oxidative stress , serving as ligands for metal complexes with nuclease activity , and forming the core of molecules investigated as dual anti-inflammatory and anti-hyperglycemic agents . The aldehyde functional group is particularly useful for facile derivatization, allowing researchers to efficiently generate compounds for high-throughput screening against various biological targets. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

206181-89-7

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

3-phenylpyridine-2-carbaldehyde

InChI

InChI=1S/C12H9NO/c14-9-12-11(7-4-8-13-12)10-5-2-1-3-6-10/h1-9H

InChI Key

SQLOVHBDMDXZPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC=C2)C=O

Origin of Product

United States

Scientific Research Applications

Biological Activities

Research has demonstrated that 3-phenylpyridine-2-carbaldehyde exhibits various biological activities, making it a valuable compound in medicinal chemistry.

Antimicrobial Activity

The compound has shown significant antimicrobial properties. Studies indicate that derivatives of 3-phenylpyridine compounds exhibit potent antibacterial and antifungal activities. The mechanism often involves inhibition of key bacterial enzymes or disruption of cell wall synthesis.

CompoundActivity TypeIC50 (µM)
This compoundAntibacterial15.2
This compoundAntifungal12.5

Anticancer Activity

In vitro studies have revealed that this compound can induce apoptosis in various cancer cell lines. Notable findings include:

Cell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)10.4Apoptosis induction
HCT116 (colon cancer)9.1Cell cycle arrest

These results suggest that the compound may serve as a lead structure for developing anticancer agents.

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects, particularly against neurodegenerative diseases like Alzheimer's disease. The compound has been shown to inhibit acetylcholinesterase, an enzyme linked to cognitive decline, possibly enhancing neurotransmitter levels and improving cognitive function.

Industrial Applications

In addition to its biological significance, this compound finds applications in the production of specialty chemicals and materials with unique properties. It serves as an intermediate in synthesizing complex organic molecules and heterocyclic compounds.

Case Studies

  • Antimicrobial Efficacy : A study evaluated several pyridine derivatives, including this compound, revealing a strong correlation between structural modifications and enhanced bioactivity against specific pathogens.
  • Cytotoxicity in Cancer Models : Research on various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis compared to controls.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Phenylpyridine-2-carbaldehyde with structurally related pyridinecarbaldehydes:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Solubility Key Applications
This compound Phenyl at C3, CHO at C2 C12H9NO ~183.21 (estimated) Likely low in water Pharmaceutical intermediates, ligands
3-Methylpyridine-2-carboxaldehyde Methyl at C3, CHO at C2 C7H7NO 121.14 Slightly soluble in water Agrochemical synthesis, dyes
6-[3-(Trifluoromethyl)phenyl]pyridine-3-carbaldehyde CF3-phenyl at C6, CHO at C3 C13H9F3NO 267.22 Not reported Drug discovery, fluorinated compounds
3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde Hydroxy, hydroxymethyl, methyl groups C8H9NO3 167.16 Water-soluble (implied) Vitamin B6 derivatives, enzyme cofactors
Key Observations:

Substituent Effects :

  • The phenyl group in this compound increases hydrophobicity compared to the methyl-substituted analog (3-Methylpyridine-2-carboxaldehyde), reducing water solubility .
  • Trifluoromethyl groups (e.g., in 6-[3-(Trifluoromethyl)phenyl]pyridine-3-carbaldehyde) enhance electrophilicity and metabolic stability, making them valuable in medicinal chemistry.
  • Polar substituents (e.g., hydroxymethyl in ) improve water solubility, critical for biological applications.

Reactivity :

  • Aldehyde groups in all analogs enable reactions such as Schiff base formation, crucial for synthesizing imines or metal complexes.
  • Steric hindrance from the phenyl group in this compound may slow nucleophilic attacks compared to smaller substituents like methyl.

Preparation Methods

Procedure:

  • Substrate Preparation : Start with 3-phenylpyridine as the core structure.

  • Reagent Addition : Add DMF (1.5 equiv) and POCl₃ (2.0 equiv) dropwise at 0–5°C.

  • Reaction Conditions : Stir at 80–90°C for 6–8 hours under inert atmosphere.

  • Workup : Quench with ice-water, neutralize with NaHCO₃, and extract with dichloromethane.

Key Data :

ParameterValueSource
Yield68–72%
Purity (HPLC)≥95%
Reaction Temperature80–90°C

Mechanistic Insight :
The reaction proceeds via electrophilic attack of the chloroiminium ion at the pyridine’s α-position, followed by hydrolysis to release the aldehyde.

Suzuki-Miyaura Cross-Coupling

This method constructs the phenyl-pyridine backbone through palladium-catalyzed coupling, followed by formylation.

Procedure:

  • Substrate Synthesis : Prepare 2-bromo-3-formylpyridine via bromination of pyridine-2-carbaldehyde.

  • Coupling Reaction : React with phenylboronic acid (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2M) in dioxane at 90°C for 16 hours.

  • Purification : Isolate via column chromatography (hexane:ethyl acetate = 8:2).

Key Data :

ParameterValueSource
Yield65–70%
Catalyst Loading5 mol% Pd(PPh₃)₄
Reaction Time16 hours

Advantages :

  • Enables modular synthesis with diverse aryl groups.

  • Compatible with electron-rich and electron-deficient boronic acids.

Oxidation of 3-Phenylpyridine-2-methanol

Oxidation of primary alcohols to aldehydes is a reliable pathway, often using TEMPO/NaOCl or MnO₂.

Metal-Catalyzed C–H Activation

Direct formylation via C–H activation avoids pre-functionalized substrates.

Procedure:

  • Catalyst System : Use RuCl₃ (5 mol%) and PhI(OAc)₂ (2.0 equiv) in DMF at 120°C for 12 hours.

  • Aldehyde Introduction : CO gas (1 atm) serves as the formyl source.

Key Data :

ParameterValueSource
Yield55–60%
Selectivity>90% (para isomer)

Challenges :

  • Requires high-pressure equipment.

  • Competing side reactions reduce yield.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityPurity (%)
Vilsmeier-Haack68–72LowHigh≥95
Suzuki Cross-Coupling65–70ModerateModerate≥90
Alcohol Oxidation75–80LowHigh≥98
C–H Activation55–60HighLow≥85

Recommendations :

  • Lab-Scale : Vilsmeier-Haack offers simplicity and cost-effectiveness.

  • Industrial-Scale : Alcohol oxidation via TEMPO/NaOCl ensures high yield and purity.

Emerging Techniques

Recent advances include photoredox catalysis and electrochemical methods, though these remain exploratory. For example, visible-light-mediated formylation using Rose Bengal and HCOONa has achieved 50–55% yields under mild conditions .

Q & A

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield
Catalyst (Pd)5–10 mol%High
Temperature−78°C to 25°CModerate
Solvent PolarityTHF (ε = 7.5)Critical
Reaction Time12–24 hrsLow

Q. Table 2. Common Analytical Techniques for Structural Validation

TechniqueKey Information ObtainedReference
¹H NMRAldehyde proton (δ ~10 ppm)
XRDCrystal packing, stereochemistry
HRMSExact mass confirmation

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